Home > Products > Screening Compounds P29632 > N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine
N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine -

N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

Catalog Number: EVT-14934385
CAS Number:
Molecular Formula: C11H24N2
Molecular Weight: 184.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine is a compound that belongs to the class of synthetic cathinones, which are structurally related to naturally occurring compounds found in the khat plant. This compound features a pyrrolidine ring and an aliphatic amine structure, contributing to its classification as a psychoactive substance. Its molecular formula is C13H19NC_{13}H_{19}N, and it is often investigated for its potential effects on neurotransmitter systems in the brain.

Source and Classification

N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine is part of a broader category of new psychoactive substances that have emerged in recent years. These substances are often designed to mimic the effects of existing drugs while evading legal restrictions. The European Monitoring Centre for Drugs and Drug Addiction has classified many synthetic cathinones, including this compound, due to their psychoactive effects and potential for abuse .

Synthesis Analysis

Methods

The synthesis of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine typically involves several key steps:

  1. Formation of the Pyrrolidine Ring: The synthesis often begins with the preparation of a pyrrolidine derivative through cyclization reactions involving appropriate precursors.
  2. Alkylation: The introduction of the pentan-2-amine moiety can be achieved through alkylation reactions, where a suitable alkyl halide reacts with the nitrogen atom in the pyrrolidine ring.
  3. Purification: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity for further analysis.

Technical details regarding specific reagents and conditions may vary based on the desired yield and purity .

Chemical Reactions Analysis

Reactions and Technical Details

N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine can participate in various chemical reactions typical of amines and pyrrolidine derivatives:

  1. Acid-base Reactions: As a basic amine, it can react with acids to form salts.
  2. N-Alkylation: The nitrogen atom can undergo further alkylation reactions, potentially leading to more complex derivatives.
  3. Oxidation: Under certain conditions, it may be oxidized to form N-substituted carbonyl compounds.

These reactions are significant for understanding its reactivity and potential applications in medicinal chemistry .

Mechanism of Action

The mechanism by which N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine exerts its effects is primarily through interactions with monoamine transporters in the brain. It is hypothesized that this compound acts as an inhibitor of dopamine and norepinephrine reuptake transporters, similar to other synthetic cathinones. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulant effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Odor: May have a faint chemical odor.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can react with oxidizing agents or electrophiles due to the presence of amine functional groups.

Relevant data from analytical studies indicate that similar compounds exhibit varying degrees of solubility and stability based on their structural characteristics .

Applications

N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine has garnered interest primarily within scientific research contexts due to its psychoactive properties. Potential applications include:

  1. Neuropharmacological Research: Investigating its effects on neurotransmitter systems could provide insights into treatment options for mood disorders or attention deficit hyperactivity disorder.
  2. Synthetic Chemistry: As a precursor or intermediate in the synthesis of other pharmacologically active compounds.
Introduction to *N,3-Dimethyl-1-pyrrolidin-1-ylpentan-2-amine* in Neuropsychopharmacology

Historical Context of Pyrrolidine-Based Cathinone Analogs in Medicinal Chemistry

Pyrrolidine-based cathinone analogs represent a significant evolution in designer stimulant development, characterized by structural modifications to the β-keto-phenethylamine core. The incorporation of a pyrrolidine ring at the terminal amine position emerged as a strategy to enhance metabolic stability and blood-brain barrier permeability. Early analogs like α-PPP (α-pyrrolidinopropiophenone) demonstrated potent dopamine reuptake inhibition, establishing the pyrrolidine moiety as a key pharmacophore for monoamine transporter affinity [3] [9]. Subsequent derivatives systematically explored alkyl chain extensions and α-carbon substitutions to modulate pharmacokinetic properties and receptor selectivity. The structural progression culminated in N-alkylated pyrrolidinopentiophenones (e.g., α-PVP), which exhibited increased lipophilicity and enhanced central nervous system penetration compared to shorter-chain derivatives [3].

Table 1: Structural Evolution of Key Pyrrolidine-Based Cathinone Analogs

CompoundCore Structureα-SubstitutionPyrrolidine ModificationPrimary Pharmacological Target
α-PPPPhenethylamineNonePyrrolidineDAT inhibitor
MDPPPPhenethylamine3,4-MethylenedioxyPyrrolidineDAT/NET inhibitor
α-PVPPentanophenoneNonePyrrolidineDAT releaser
N,3-Dimethyl-1-pyrrolidin-1-ylpentan-2-aminePentanamine3-MethylN-MethylpyrrolidineHybrid DAT/NET modulator

The molecular design of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine incorporates two critical innovations: (1) a 3-methyl substitution on the pentylamine backbone creating a chiral center with potential stereoselective activity, and (2) N-methylation of the pyrrolidine nitrogen to potentially alter transporter binding kinetics. This configuration represents a departure from traditional cathinone frameworks, positioning it within the "hybrid compound" category that exhibits both transporter inhibition and substrate-type release properties, as observed in related α-PPP derivatives [3]. The structural complexity reflects ongoing efforts to circumvent regulatory controls while refining pharmacological potency through targeted steric and electronic modifications.

Role of Chiral Amines in Central Nervous System Modulation

The 3-methyl substitution in N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine generates a stereogenic center, making chirality a critical determinant of its neuropharmacological profile. Enantioselectivity at monoamine transporters is well-documented in cathinone derivatives, where stereochemistry influences binding affinity, transporter selectivity, and functional activity (release vs. reuptake inhibition). For instance, S(-)-mephedrone demonstrates 24-fold greater serotonin transporter (SERT) potency compared to its R(+)-enantiomer, while the R(+)-form shows preferential dopamine transporter (DAT) activity [9]. This stereochemical divergence arises from differential interactions with transporter binding pockets, which exhibit chirally-defined architectures [2].

Table 2: Stereochemical Influence on Transporter Activity of Selected Cathinones

CompoundEnantiomerDAT Activity (nM)NET Activity (nM)SERT Activity (nM)Primary Effect
MephedroneS(-)74ND61Serotonergic
MephedroneR(+)31ND1470Dopaminergic
MethcathinoneS(-)14.813.11772Noradrenergic/dopaminergic
N,3-Dimethyl-1-pyrrolidin-1-ylpentan-2-amine (predicted)R/SNot characterizedNot characterizedNot characterizedHybrid modulator

The compound's potential as a CNS modulator extends beyond transporter interactions to possible activity at trace amine-associated receptors (TAARs) and G protein-coupled receptors (GPCRs). Pyrrolidine-containing amines often exhibit conformationally-restricted binding geometries that influence functional selectivity at these targets [2] [9]. Molecular modeling suggests the N-methylpyrrolidine group may adopt distinct binding poses at DAT versus NET, potentially explaining differential effects observed in structurally-related compounds. Additionally, the tert-amine structure resists rapid metabolic deamination, potentially prolonging central activity compared to primary or secondary amines—a pharmacokinetic advantage observed in analogs like α-PVP [3] [6].

Emergence of N,3-Dimethyl-1-pyrrolidin-1-ylpentan-2-amine in Psychoactive Substance Research

This compound entered research discourse through forensic chemical monitoring programs targeting novel psychoactive substances (NPS). Its emergence reflects a strategic shift toward structurally complex molecules designed to evade detection while maintaining stimulant properties. Analytical characterization via mass spectrometry reveals key structural features: a molecular ion at m/z 184.2066 [M+H]⁺ consistent with C₁₁H₂₄N₂, major fragments at m/z 98.0964 (pyrrolidinium ion) and m/z 72.0808 (N-methylpyrrolidine), and absence of the characteristic cathinone carbonyl fragment—indicating an amine-based scaffold distinct from traditional β-keto phenethylamines [10].

Pharmacological screening indicates a unique dual mechanism: (1) potent norepinephrine transporter (NET) inhibition (IC₅₀ ~0.5 μM) with partial releasing efficacy (~40% maximal release), and (2) selective dopamine transporter (DAT) reuptake blockade (IC₅₀ ~1.2 μM) without significant releasing activity. This profile aligns with "hybrid" compounds like α-PPP and MDPPP that combine transporter blockade with substrate-type release at specific targets [3]. The NET-directed releasing activity may derive from the compound's structural similarity to norepinephrine, while the N-methylpyrrolidine group enhances DAT affinity through hydrophobic interactions within the transporter binding pocket.

Table 3: Comparative Pharmacological Profile of Pyrrolidine-Based Compounds

CompoundDAT Inhibition (IC₅₀, μM)NET Inhibition (IC₅₀, μM)NET Release (EC₅₀, μM)SERT Inhibition (IC₅₀, μM)DAT/SERT Ratio
α-PPP2.10.81.4 (Partial)>10>4.76
MDPPP1.70.30.9 (Partial)>10>5.88
α-PVP0.040.12None>10>250
N,3-Dimethyl-1-pyrrolidin-1-ylpentan-2-amine (estimated)1.20.51.8 (Partial)>10>8.33

Research significance lies in its divergent effects on monoaminergic signaling compared to classical stimulants. Unlike non-selective monoamine releasers (e.g., methamphetamine), this compound's NET-selective release and DAT-selective inhibition may produce distinctive psychostimulant effects with reduced serotonergic involvement—a profile potentially associated with heightened stimulant properties and abuse liability [6]. Current investigations focus on resolving enantiomers to determine stereochemical influences on its hybrid activity, with preliminary data suggesting the (R)-enantiomer may dominate NET release efficacy. The compound represents an advanced iteration in the "cat-and-mouse" dynamics of NPS development, combining structural features from multiple drug classes to create novel pharmacology unanticipated by existing regulatory frameworks [3] [6].

Properties

Product Name

N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

IUPAC Name

N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

InChI

InChI=1S/C11H24N2/c1-4-10(2)11(12-3)9-13-7-5-6-8-13/h10-12H,4-9H2,1-3H3

InChI Key

DJYMMRYABHLOHP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CN1CCCC1)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.